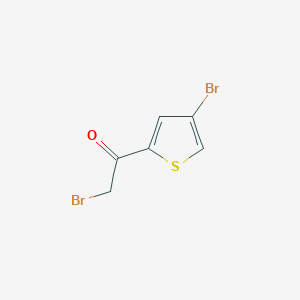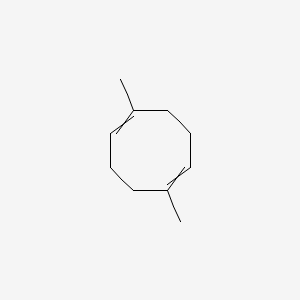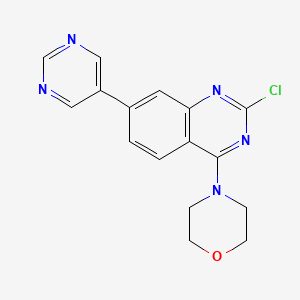
2-methyl-1-(thiophen-2-yl)propan-2-amine
Übersicht
Beschreibung
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is an organic compound that belongs to the class of amines. This compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, attached to an ethaneamine backbone with two methyl groups at the alpha position. The presence of the thienyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(thiophen-2-yl)propan-2-amine typically involves the reaction of thienylacetic acid with isobutylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled, and purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha,alpha-Dimethyl-beta-(phenyl)ethaneamine
- Alpha,alpha-Dimethyl-beta-(furyl)ethaneamine
- Alpha,alpha-Dimethyl-beta-(pyridyl)ethaneamine
Uniqueness
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the thienyl group plays a crucial role .
Eigenschaften
Molekularformel |
C8H13NS |
|---|---|
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
2-methyl-1-thiophen-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 |
InChI-Schlüssel |
IVIXZMKIMIUVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CS1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B8724449.png)


![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)

![5-Amino-2-[p-chlorobenzyloxy]pyridine](/img/structure/B8724507.png)
